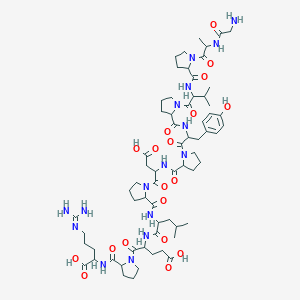

Osteocalcin (7-19) (human)

Description

Properties

IUPAC Name |

4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUUFOXAJNOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H98N16O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408346 | |

| Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-72-1 | |

| Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of Osteocalcin Fragments: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Osteocalcin (B1147995), a non-collagenous protein primarily synthesized by osteoblasts, has evolved from its initial role as a bone matrix protein to a key endocrine regulator of various physiological processes.[1][2][3] This evolution in understanding has been paralleled by the discovery and characterization of a diverse array of osteocalcin fragments. These fragments, arising from both in vivo and in vitro cleavage of the intact protein, have been identified in circulation and urine and are increasingly recognized for their distinct biological activities and potential as biomarkers for bone turnover and other metabolic conditions.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery and history of osteocalcin fragments, detailing the key experimental methodologies used for their characterization and summarizing the quantitative data available. Furthermore, it visually represents the intricate signaling pathways associated with osteocalcin and its fragments, offering a valuable resource for researchers and professionals in the field of bone biology and drug development.

A Historical Perspective: From a Bone Protein to a Pleiotropic Hormone

The journey of osteocalcin research began in the 1970s with the independent discovery by two research groups of a vitamin K-dependent, gamma-carboxyglutamic acid (Gla)-containing protein in bone.[8][9] Initially termed "bone Gla protein" (BGP), it was identified as a small, 49-amino acid protein in humans that binds to hydroxyapatite, the mineral component of bone.[2][10] For many years, its function was thought to be confined to the regulation of bone mineralization.

A paradigm shift occurred with the generation of osteocalcin-deficient mice in the late 1990s, which, contrary to expectations, exhibited increased bone formation.[1] This pivotal finding suggested a more complex, extra-skeletal role for osteocalcin. Subsequent research in the 2000s revealed the endocrine functions of the undercarboxylated form of osteocalcin, linking it to glucose metabolism, insulin (B600854) secretion, male fertility, and brain development.[1][11]

The discovery of osteocalcin fragments added another layer of complexity and opportunity. It became evident that circulating osteocalcin is not a single entity but a heterogeneous mixture of the intact molecule and various proteolytic fragments.[7][12] The development of specific immunoassays and advanced techniques like mass spectrometry has been instrumental in identifying and quantifying these fragments, paving the way for a deeper understanding of their physiological relevance.[4][7]

The Landscape of Osteocalcin Fragments

The proteolytic cleavage of intact osteocalcin (amino acids 1-49) generates a variety of fragments, with the most well-characterized being the N-terminal midfragment (amino acids 1-43).[3] This fragment is more stable in circulation than the intact molecule, making it a reliable analyte for certain clinical assays.[3] In addition to this major fragment, numerous smaller fragments have been identified, particularly in urine, which are thought to be products of bone resorption.[4][6][13]

Table 1: Major Identified Osteocalcin Fragments

| Fragment Name | Amino Acid Residues | Predominant Location | Method of Identification | Key Characteristics | Reference(s) |

| Intact Osteocalcin | 1-49 | Serum | RIA, ELISA, Mass Spectrometry | Full-length protein, subject to carboxylation. | [7] |

| N-Terminal Midfragment | 1-43 | Serum | ELISA, Mass Spectrometry | More stable than intact osteocalcin. | [3] |

| Mid-Region Fragments | e.g., 7-31, 16-27 | Urine | Mass Spectrometry, N-terminal sequencing | Associated with bone resorption. | [13] |

| C-Terminal Fragments | e.g., 37-49 | Serum (low levels) | RIA | Used to develop C-terminal specific assays. | [14] |

| Aged Fragments | Variable (often <15 aa) | Urine | ELISA, Mass Spectrometry | Contain modified aspartyl residues (D-aspartyl, isoaspartyl). | [4] |

Experimental Protocols for Osteocalcin Fragment Analysis

The accurate detection and quantification of osteocalcin fragments are crucial for both research and clinical applications. A variety of techniques have been developed, each with its own advantages and limitations.

Immunoassays: ELISA and RIA

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most common methods for measuring osteocalcin and its fragments. These assays rely on the high specificity of antibodies to target different epitopes on the osteocalcin molecule.

A typical sandwich ELISA protocol for osteocalcin involves the following steps:

-

Coating: A 96-well microplate is coated with a capture antibody specific for a particular osteocalcin epitope (e.g., N-terminal or mid-region).

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample/Standard Incubation: Standards and samples containing osteocalcin are added to the wells and incubated to allow binding to the capture antibody.

-

Detection Antibody Incubation: A second, enzyme-conjugated detection antibody that recognizes a different epitope on the osteocalcin molecule is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change proportional to the amount of bound osteocalcin.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of osteocalcin in the samples is determined by comparison to a standard curve.[15][16][17]

A competitive RIA protocol for osteocalcin generally includes these steps:

-

Reaction Setup: A known amount of radiolabeled osteocalcin (tracer) and a specific antibody are incubated with either a standard or an unknown sample.

-

Competition: The unlabeled osteocalcin in the standard or sample competes with the radiolabeled osteocalcin for binding to the limited number of antibody binding sites.

-

Separation: The antibody-bound osteocalcin is separated from the free osteocalcin.

-

Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Calculation: The concentration of osteocalcin in the sample is determined by comparing its ability to displace the tracer with that of the known standards.[14][18][19][20]

Mass Spectrometry

Mass spectrometry (MS) has emerged as a powerful tool for the definitive characterization of osteocalcin fragments.[7][21] It allows for the precise determination of the molecular weight of the fragments, enabling their unambiguous identification and the characterization of post-translational modifications such as gamma-carboxylation.[7]

A typical workflow for the analysis of osteocalcin fragments by MS involves:

-

Sample Preparation: Osteocalcin and its fragments are enriched from biological samples (e.g., serum or urine) using techniques like immunoaffinity chromatography.[4]

-

Chromatographic Separation: The enriched sample is subjected to high-performance liquid chromatography (HPLC) to separate the different fragments.[5]

-

Mass Analysis: The separated fragments are introduced into a mass spectrometer (e.g., MALDI-TOF or ESI) for mass-to-charge ratio determination.[7][22][23]

-

Data Analysis: The resulting mass spectra are analyzed to identify the different fragments based on their molecular weights and fragmentation patterns.

Signaling Pathways of Osteocalcin

The endocrine functions of osteocalcin are mediated through specific signaling pathways, primarily involving the G protein-coupled receptor, GPRC6A.[24][25][26] The undercarboxylated form of osteocalcin is the primary ligand for this receptor.

The Insulin-Osteocalcin Feedback Loop

A critical signaling axis exists between bone and the pancreas, known as the insulin-osteocalcin feedback loop.[11][27][28][29][30] This loop plays a crucial role in regulating glucose homeostasis.

Caption: The Insulin-Osteocalcin Feedback Loop.

GPRC6A Signaling Cascade

Upon binding of undercarboxylated osteocalcin, GPRC6A activates downstream signaling pathways, leading to various cellular responses.

Caption: Simplified GPRC6A Signaling Pathway.

Quantitative Data on Osteocalcin Fragments

The concentration of osteocalcin and its fragments in biological fluids can vary depending on age, sex, and the presence of metabolic bone diseases.

Table 2: Representative Concentrations of Osteocalcin and Fragments

| Analyte | Sample Type | Condition | Concentration Range | Reference(s) |

| Total Osteocalcin | Serum | Healthy Adults | 3-13 ng/mL (males) | |

| Intact Osteocalcin | Serum | Healthy Adults | ~36% of total osteocalcin | |

| N-Terminal Midfragment | Serum | Healthy Adults | ~30% of total osteocalcin | |

| Urinary Osteocalcin | Urine | Healthy Adults | ~42 µg/g creatinine | [6] |

| Urinary Osteocalcin | Urine | Children | ~849 µg/g creatinine | [6] |

| Urinary Osteocalcin | Urine | Paget's Disease | ~613 µg/g creatinine | [6] |

Note: These values are indicative and can vary significantly between different assays and laboratories.

Conclusion and Future Directions

The discovery and ongoing investigation of osteocalcin fragments have significantly advanced our understanding of bone biology and its intricate connections with systemic metabolism. The development of sophisticated analytical techniques has enabled the identification and quantification of a growing number of these fragments, each with the potential to serve as a specific biomarker and therapeutic target.

Future research should focus on:

-

Standardization of assays: To ensure comparability of results across different studies and clinical settings.

-

Functional characterization of novel fragments: To elucidate their specific biological roles.

-

Clinical validation of fragment-based biomarkers: To establish their utility in the diagnosis and management of bone and metabolic disorders.

-

Exploration of therapeutic potential: To investigate whether specific osteocalcin fragments could be developed as novel treatments for conditions such as osteoporosis and type 2 diabetes.

By continuing to unravel the complexities of the osteocalcin fragmentome, the scientific community is poised to unlock new avenues for improving human health.

References

- 1. An overview of the metabolic functions of osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current knowledge of bone-derived factor osteocalcin: its role in the management and treatment of diabetes mellitus, osteoporosis, osteopetrosis and inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nordicbioscience.com [nordicbioscience.com]

- 5. Release of intact and fragmented osteocalcin molecules from bone matrix during bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple osteocalcin fragments in human urine and serum as detected by a midmolecule osteocalcin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-Carboxylation and Fragmentation of Osteocalcin in Human Serum Defined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteocalcin and frailty among older women | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. Osteocalcin - Wikipedia [en.wikipedia.org]

- 11. Osteocalcin: Beyond Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of novel proteolytic forms of osteocalcin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay for human osteocalcin using an antibody raised against the synthetic human (h37-49) sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cloud-clone.com [cloud-clone.com]

- 17. rndsystems.com [rndsystems.com]

- 18. Radioimmunoassay of osteocalcin with polyclonal and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phoenixbiotech.net [phoenixbiotech.net]

- 20. UC Davis - RadioImmuno Assay (RIA) Protocol [protocols.io]

- 21. Gamma-carboxylation and fragmentation of osteocalcin in human serum defined by mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 22. borgeslab.org [borgeslab.org]

- 23. Why Is Osteocalcin Undetected by Mass Spectrometry? [thermofisher.com]

- 24. GPRC6A Mediates Responses to Osteocalcin in β-Cells In Vitro and Pancreas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Bone Regulates Glucose Metabolism as an Endocrine Organ through Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. DLK1 Regulates Whole-Body Glucose Metabolism: A Negative Feedback Regulation of the Osteocalcin-Insulin Loop [ouci.dntb.gov.ua]

The Multifaceted Biological Role of N-Terminal Osteocalcin Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteocalcin (B1147995), a key protein in bone metabolism, undergoes significant fragmentation, yielding various circulating peptides with distinct biological activities. Among these, the N-terminal fragments of osteocalcin, particularly the stable N-terminal mid-fragment (N-MID), have garnered considerable attention as robust biomarkers of bone turnover. Emerging evidence suggests that these fragments are not merely byproducts of protein degradation but active signaling molecules implicated in a range of physiological processes, including bone remodeling and glucose metabolism. This technical guide provides an in-depth exploration of the biological roles of N-terminal osteocalcin fragments, detailing their involvement in cellular signaling, presenting quantitative data on their circulating levels, and outlining key experimental protocols for their investigation.

Introduction

Osteocalcin is a 49-amino acid, vitamin K-dependent protein synthesized primarily by osteoblasts.[1] While its role in bone mineralization is well-established, the functions of its circulating fragments are an active area of research. In circulation, intact osteocalcin is susceptible to proteolytic cleavage, generating N-terminal, mid-region, and C-terminal fragments.[2] The N-terminal fragments, especially the N-MID fragment (amino acids 1-43), are notably more stable in serum than the intact molecule, making them reliable analytes for clinical assessment.[3] This guide focuses on the current understanding of the biological significance of these N-terminal fragments, moving beyond their utility as biomarkers to explore their potential as bioactive signaling molecules.

Biological Roles and Signaling Pathways

The biological functions of N-terminal osteocalcin fragments are primarily associated with bone metabolism and, increasingly, with metabolic regulation.

Role in Bone Metabolism

N-terminal osteocalcin fragments are considered markers of bone turnover, reflecting both osteoblastic bone formation and osteoclastic bone resorption.[4] Elevated levels are associated with conditions of high bone turnover, such as osteoporosis, hyperparathyroidism, and Paget's disease.[5][6]

One intriguing aspect of their function is their potential direct role in osteoclast maturation. Research suggests that an N-terminal fragment of osteocalcin (missing the first 6 amino acids) can enhance the maturation of osteoclasts at a late stage of differentiation, independent of the RANKL/OPG signaling pathway.[7][8] This suggests a localized feedback mechanism within the bone microenvironment where fragments released during resorption may influence further osteoclast activity.

// Node Definitions N_Terminal_Fragment [label="N-Terminal\nOsteocalcin Fragment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteoclast_Precursor [label="Osteoclast Precursor\n(Mac-1+, c-Fms+)", fillcolor="#FBBC05", fontcolor="#202124"]; Mature_Osteoclast [label="Mature, Bone-Resorbing\nOsteoclast", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MCSF [label="M-CSF", fillcolor="#34A853", fontcolor="#FFFFFF"]; RANKL [label="RANKL", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions MCSF -> Osteoclast_Precursor [label="differentiation", fontcolor="#5F6368"]; RANKL -> Osteoclast_Precursor [label="differentiation", fontcolor="#5F6368"]; N_Terminal_Fragment -> Osteoclast_Precursor [label="enhances late-stage\nmaturation", color="#EA4335", fontcolor="#5F6368"]; Osteoclast_Precursor -> Mature_Osteoclast [color="#202124"]; } dot Caption: N-Terminal Osteocalcin Fragment in Osteoclast Maturation.

Role in Metabolic Regulation

The broader hormonal functions of osteocalcin, particularly the uncarboxylated form, in regulating glucose metabolism and insulin (B600854) sensitivity are well-documented.[9] While the specific role of N-terminal fragments in this process is still under investigation, their correlation with metabolic parameters suggests a potential involvement.

The G protein-coupled receptor, GPRC6A, has been proposed as a receptor for osteocalcin and its fragments, though this remains a topic of debate.[9][10] Some studies suggest that specific osteocalcin fragments can act as allosteric modulators of GPRC6A, influencing downstream signaling cascades that include the activation of ERK and cAMP pathways.[2][11] These pathways are crucial for various cellular processes, including proliferation and differentiation. However, other studies have not been able to confirm the agonistic activity of osteocalcin on GPRC6A.[10]

// Node Definitions Osteocalcin_Fragment [label="Osteocalcin\n(and fragments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPRC6A [label="GPRC6A Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gs [label="Gs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3_Ca [label="IP3 / Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Responses\n(e.g., Proliferation,\nDifferentiation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Osteocalcin_Fragment -> GPRC6A [label="Binds (Controversial)", color="#5F6368", fontcolor="#5F6368", style=dashed]; GPRC6A -> Gq [color="#202124"]; GPRC6A -> Gs [color="#202124"]; Gq -> PLC [color="#202124"]; Gs -> AC [color="#202124"]; PLC -> IP3_Ca [color="#202124"]; AC -> cAMP [color="#202124"]; cAMP -> PKA [color="#202124"]; PKA -> ERK [color="#202124"]; IP3_Ca -> Cellular_Response [color="#EA4335"]; ERK -> Cellular_Response [color="#EA4335"]; } dot Caption: Proposed GPRC6A Signaling for Osteocalcin.

Quantitative Data

The concentration of N-MID osteocalcin in serum or plasma is a valuable clinical parameter. The following tables summarize representative quantitative data from the literature. It is important to note that reference ranges can vary between different assays and laboratories.

Table 1: Reference Ranges for Serum N-MID Osteocalcin

| Population | Reference Range (ng/mL) | Source |

| Pre-Menopausal Women | < 31.2 | [5] |

| Post-Menopausal Women | < 41.3 | [5] |

| Men | < 26.3 | [5] |

Table 2: N-MID Osteocalcin Levels in Specific Conditions

| Condition | Mean N-MID Osteocalcin (ng/mL) | Observations | Source |

| Hemodialysis Patients (Male) | 197.3 ± 57.8 | Significantly higher than normal ranges. Correlated with bone loss. | [3] |

| Type 2 Diabetes with Osteoporosis | Elevated | Positively correlated with HbA1c and HOMA-IR. | [6] |

| Postmenopausal Women (after 12 months HRT) | Significantly decreased | Correlated with an increase in bone mineral density. | [12] |

Experimental Protocols

Accurate quantification and characterization of N-terminal osteocalcin fragments are crucial for both research and clinical applications. The following sections provide detailed methodologies for key experiments.

Quantification by N-MID Osteocalcin ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying N-MID osteocalcin in serum and plasma. The following is a generalized protocol based on commercially available kits.

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation\n(Serum/Plasma Collection,\nCentrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Sample [label="Add Standards, Controls,\nand Samples to Coated Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Conjugate [label="Add Biotinylated Antibody &\nPeroxidase-Conjugated Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (e.g., 1-2 hours at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add TMB Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (e.g., 15-30 min at RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Stop [label="Add Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Plate [label="Read Absorbance at 450 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate Concentrations\n(Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Sample_Prep [color="#202124"]; Sample_Prep -> Add_Sample [color="#202124"]; Add_Sample -> Add_Conjugate [color="#202124"]; Add_Conjugate -> Incubate1 [color="#202124"]; Incubate1 -> Wash1 [color="#202124"]; Wash1 -> Add_Substrate [color="#202124"]; Add_Substrate -> Incubate2 [color="#202124"]; Incubate2 -> Add_Stop [color="#202124"]; Add_Stop -> Read_Plate [color="#202124"]; Read_Plate -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } dot Caption: General Workflow for N-MID Osteocalcin ELISA.

Methodology:

-

Principle: A sandwich ELISA using two monoclonal antibodies. A capture antibody recognizes the mid-region (e.g., amino acids 20-29) of osteocalcin, and a detection antibody, conjugated to an enzyme like horseradish peroxidase (HRP), recognizes an N-terminal epitope (e.g., amino acids 10-16).[4] This design allows for the detection of both intact osteocalcin and the large N-MID fragment.

-

Materials:

-

Microtiter plate pre-coated with streptavidin or capture antibody.

-

N-MID Osteocalcin standards and controls.

-

Biotinylated capture antibody.

-

HRP-conjugated detection antibody.

-

Wash buffer (e.g., PBS with Tween 20).

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Microplate reader.

-

-

Procedure: a. Prepare reagents and samples according to the kit manufacturer's instructions. b. Pipette standards, controls, and unknown samples into the appropriate wells of the microtiter plate. c. Add the biotinylated capture antibody and HRP-conjugated detection antibody solution to each well (except the blank). d. Incubate the plate, typically for 1-2 hours at 37°C. e. Wash the plate multiple times with wash buffer to remove unbound reagents. f. Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, allowing for color development. g. Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow. h. Read the absorbance of each well at 450 nm using a microplate reader. i. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. j. Determine the concentration of N-MID osteocalcin in the unknown samples by interpolating their absorbance values on the standard curve.

Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of different osteocalcin fragments.

Methodology:

-

Principle: Reverse-phase HPLC separates peptides based on their hydrophobicity. The eluting peptides are then introduced into a mass spectrometer, which determines their mass-to-charge ratio, allowing for their identification and characterization.

-

Sample Preparation: a. Osteocalcin fragments can be isolated from biological fluids (e.g., serum, urine) by immunoaffinity chromatography using an antibody targeting a specific region of osteocalcin.[5] b. The purified fragments are then concentrated and prepared for HPLC injection.

-

HPLC Separation: a. A C8 or C18 reverse-phase column is typically used. b. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the fragments.[3] c. The elution is monitored by UV absorbance at 214 nm.

-

Mass Spectrometry Analysis: a. The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer. b. Mass spectra are acquired over a specific mass range to detect the molecular ions of the different fragments. c. Tandem mass spectrometry (MS/MS) can be performed to obtain sequence information for unambiguous identification of the fragments.

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation\n(e.g., Immunoaffinity\nChromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Reverse-Phase HPLC\n(C8 or C18 column,\nAcetonitrile Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI [label="Electrospray\nIonization (ESI)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(Mass Analyzer)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Fragment Identification\nand Characterization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Sample_Prep [color="#202124"]; Sample_Prep -> HPLC [color="#202124"]; HPLC -> ESI [label="Eluent", fontcolor="#5F6368"]; ESI -> MS [label="Ions", fontcolor="#5F6368"]; MS -> Data_Analysis [label="Mass Spectra", fontcolor="#5F6368"]; Data_Analysis -> End [color="#202124"]; } dot Caption: Workflow for HPLC-MS Analysis of Osteocalcin Fragments.

Conclusion and Future Directions

N-terminal osteocalcin fragments, particularly the N-MID fragment, have been established as stable and reliable biomarkers of bone turnover. The evidence is growing that these fragments may also possess intrinsic biological activity, participating in signaling pathways that influence osteoclast maturation and potentially metabolic regulation. The conflicting data regarding their interaction with the GPRC6A receptor highlights the need for further research to elucidate their precise mechanisms of action.

For researchers and drug development professionals, a deeper understanding of the biological roles of these fragments could open new avenues for therapeutic intervention in bone and metabolic diseases. The development of assays that can differentiate between various osteocalcin fragments and their post-translational modifications will be crucial in advancing this field. Future studies should focus on identifying the specific receptors and downstream signaling targets of N-terminal osteocalcin fragments to fully unravel their contribution to health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Terminal Oriented Mass Spectrometry of Substrates (ATOMS) N-terminal sequencing of proteins and proteolytic cleavage sites by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nordicbioscience.com [nordicbioscience.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Osteocalcin fragment in bone matrix enhances osteoclast maturation at a late stage of osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delineation of the GPRC6A Receptor Signaling Pathways Using a Mammalian Cell Line Stably Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reverse-phase HPLC of DNA restriction fragments and ribooligonucleotides on uncoated Kel-F powder - PMC [pmc.ncbi.nlm.nih.gov]

The Osteocalcin (7-19) Peptide Tag: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide Tags in Recombinant Protein Research

Recombinant protein technology is a cornerstone of modern biological research and drug development. The ability to produce specific proteins in large quantities has revolutionized our understanding of biological processes and enabled the development of novel therapeutics. A key challenge in this field is the efficient purification of the target protein from the complex mixture of host cell components. Peptide tags are short amino acid sequences that are genetically fused to a protein of interest to facilitate its purification, detection, and solubilization. These tags provide a specific binding site for affinity chromatography, allowing for a one-step purification process that is both rapid and highly selective. Commonly used peptide tags include the polyhistidine-tag (His-tag), the FLAG-tag, and the Strep-tag, each with its own well-characterized purification system.

This technical guide focuses on the human Osteocalcin (B1147995) (7-19) fragment, a peptide that has been identified and is commercially available as a potential peptide tag. While its widespread application and dedicated purification systems are not as extensively documented as those for more common tags, its foundation in the known biochemical properties of osteocalcin presents intriguing possibilities for protein purification strategies.

Core Concept: The Osteocalcin (7-19) (human) Peptide Tag

The Osteocalcin (7-19) peptide is a 13-amino acid fragment derived from human Osteocalcin, a non-collagenous protein abundant in the bone matrix.[1][2] The full-length osteocalcin protein is known for its calcium-binding properties, which are conferred by the presence of gamma-carboxyglutamic acid (Gla) residues that are formed in a vitamin K-dependent post-translational modification.[3] These Gla residues are critical for the protein's high affinity for hydroxyapatite (B223615), the mineral component of bone.[3][4][5]

The Osteocalcin (7-19) fragment itself does not contain the Gla residues responsible for high-affinity calcium binding in the full-length protein. However, the theoretical basis for its use as a peptide tag likely stems from the overall properties of osteocalcin and its fragments to interact with calcium and hydroxyapatite. One supplier, GenicBio, refers to this peptide as the "E-Tag".[6]

Properties of the Osteocalcin (7-19) (human) Peptide:

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg | [7] |

| Molecular Formula | C65H98N16O19 | [7] |

| Molecular Weight | 1407.6 g/mol | [7] |

| Classification | Peptide Epitope, Tag Peptide | [1] |

Proposed Mechanism of Action for Purification

The utility of a peptide tag hinges on its specific and reversible interaction with a ligand immobilized on a chromatography resin. For the Osteocalcin (7-19) tag, a putative purification strategy would likely leverage the inherent, albeit weaker, affinity of osteocalcin fragments for calcium or hydroxyapatite. This could form the basis of a custom affinity chromatography system.

Hypothetical Workflow for Purification of an Osteocalcin (7-19)-Tagged Protein

Experimental Protocols

The following protocols are generalized procedures that would serve as a starting point for the expression, purification, and detection of a hypothetical Osteocalcin (7-19)-tagged protein. Optimization will be required for any specific protein of interest.

Expression of the Osteocalcin (7-19)-Tagged Fusion Protein

This protocol is based on standard methods for recombinant protein expression in E. coli.

Materials:

-

Expression vector containing the gene of interest fused to the Osteocalcin (7-19) tag sequence.

-

E. coli expression host (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotic for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

-

Transform the expression vector into competent E. coli cells.

-

Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large culture (e.g., 1 L) of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of the Osteocalcin (7-19)-Tagged Fusion Protein via Hydroxyapatite Chromatography

This protocol is a hypothetical application of hydroxyapatite chromatography for the purification of an Osteocalcin (7-19)-tagged protein, based on the known affinity of osteocalcin for this matrix.[4][8][9][10]

Materials:

-

Cell pellet from the expression step.

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM PMSF, 1 mg/mL lysozyme).

-

Binding Buffer (e.g., 10 mM sodium phosphate, pH 6.8).

-

Wash Buffer (e.g., 10 mM sodium phosphate, pH 6.8, with a low concentration of a competing agent if necessary).

-

Elution Buffer (e.g., 500 mM sodium phosphate, pH 6.8).

-

Hydroxyapatite chromatography resin.

-

Chromatography column.

Procedure:

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate the hydroxyapatite column with 5-10 column volumes of Binding Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.

-

Elute the bound Osteocalcin (7-19)-tagged protein with a gradient or step-wise increase of Elution Buffer.

-

Collect fractions and analyze for the presence of the target protein by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

Detection of the Osteocalcin (7-19)-Tagged Fusion Protein by Western Blot

Detection of the tagged protein can be achieved using an antibody that recognizes the target protein itself or, if available, an antibody specific to the Osteocalcin (7-19) tag. Note that some commercially available anti-osteocalcin antibodies have been shown to not recognize the 7-19 fragment, so antibody selection is critical.[11][12]

Materials:

-

Purified protein fractions or cell lysate.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody (anti-target protein or anti-Osteocalcin (7-19) tag).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein using a chemiluminescent substrate and an imaging system.

Data Presentation: Comparison of Common Peptide Tags

While quantitative data for the Osteocalcin (7-19) tag is not available in the literature, the following table provides a comparison with well-established peptide tags to offer context for researchers considering their options.

| Tag | Size (kDa) | Resin | Elution Condition | Purity | Yield | Cost of Resin | Reference |

| His-tag | ~0.8 | Ni-NTA or Co-Talon | Imidazole competition or low pH | Moderate | High | Low | [13][14] |

| FLAG-tag | ~1.0 | Anti-FLAG antibody | FLAG peptide competition or low pH | High | Moderate | High | [13] |

| Strep-tag II | ~1.0 | Strep-Tactin | Desthiobiotin competition | High | High | Moderate | [15] |

| GST-tag | ~26 | Glutathione (B108866) | Reduced glutathione competition | High | High | Low | [15][16] |

| MBP-tag | ~42 | Amylose | Maltose competition | High | High | Low | [15] |

| OCN(7-19) | ~1.4 | Hydroxyapatite (proposed) | Phosphate competition (proposed) | N/A | N/A | Low |

Visualization of Key Concepts

Affinity Chromatography Principle

Conclusion and Future Outlook

The Osteocalcin (7-19) (human) peptide is presented as a potential tool for recombinant protein purification, likely leveraging the known interactions of osteocalcin with calcium and hydroxyapatite. However, the lack of a well-established and commercially available purification system, along with the absence of peer-reviewed studies detailing its use, suggests that it is not yet a mainstream tool for protein scientists.

For researchers interested in exploring novel purification tags, the Osteocalcin (7-19) peptide offers an avenue for investigation. The development of a robust purification protocol based on hydroxyapatite chromatography could provide a cost-effective alternative to other affinity systems. Future work should focus on quantifying the binding affinity of the Osteocalcin (7-19) tag to various matrices, optimizing elution conditions, and comparing its performance in terms of yield and purity to established peptide tags. Such studies will be crucial in determining whether the Osteocalcin (7-19) tag can transition from a promising concept to a valuable and widely adopted tool in the protein purification toolbox.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US6967081B1 - Method for prediction of bone fractures by osteocalcin measurements - Google Patents [patents.google.com]

- 3. Osteocalcin - Wikipedia [en.wikipedia.org]

- 4. Purification and characterization of recombinant osteocalcin fusion protein expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. GenicBio-Focus on providing premier services [genicbio.com]

- 7. Osteocalcin Antibody | Affinity Biosciences [affbiotech.com]

- 8. scb.wfu.edu [scb.wfu.edu]

- 9. Bone protein extraction without demineralization using principles from hydroxyapatite chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. A game of tag: A review of protein tags for the successful detection, purification and fluorescence labelling of proteins expressed in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Tags in Protein Purification and Peptide Enrichment: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 13. goldbio.com [goldbio.com]

- 14. Selection guide: peptide tags [takarabio.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Protein Tagging: How to Choose a Tag for Your Protein [worldwide.promega.com]

synthesis and purification of Osteocalcin (7-19) (human)

An In-Depth Technical Guide to the Synthesis and Purification of Osteocalcin (B1147995) (7-19) (Human)

Introduction

Osteocalcin (OCN), also known as bone Gla protein (BGP), is a non-collagenous protein found in bone and dentin.[1][2] It is a well-established biomarker for bone formation.[3][4] The human Osteocalcin (7-19) fragment, with the sequence Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, is a specific epitope used in various immunological assays and research contexts.[4][5][6] The chemical synthesis of this peptide is essential for producing high-purity material required for developing diagnostic tools, studying protein-antibody interactions, and other research applications.

This guide provides a detailed overview of the standard methodologies for the synthesis and purification of human Osteocalcin (7-19), primarily focusing on Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS) and subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

I. Synthesis of Osteocalcin (7-19)

The method of choice for synthesizing peptides like Osteocalcin (7-19) is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[7][8][9] This approach involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer resin support. The Fmoc group provides temporary protection for the Nα-amino group and is removed at each cycle, while acid-labile protecting groups on the amino acid side chains remain until the final cleavage step.[10]

Key Stages of Fmoc-SPPS

-

Resin Loading: The C-terminal amino acid (Arginine) is attached to a suitable solid support, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).[10][11]

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent and added to the resin, forming a new peptide bond with the deprotected N-terminus of the growing chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle.

-

Cleavage and Global Deprotection: After the final amino acid is coupled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[7][12]

Experimental Protocol: Fmoc-SPPS of Osteocalcin (7-19)

This protocol outlines a standard manual synthesis procedure.

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Arg(Pbf)-Rink Amide resin or load Fmoc-Arg(Pbf)-OH onto a suitable resin.

-

Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

-

-

Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the Osteocalcin (7-19) sequence: Pro, Glu(OtBu), Leu, Pro, Asp(OtBu), Pro, Tyr(tBu), Pro, Val, Pro, Ala, Gly.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.

-

Prepare a cleavage cocktail, typically Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the resulting crude peptide powder under a vacuum.

-

Synthesis Workflow

References

- 1. Solid-phase synthesis of human osteocalcin by using a gamma-carboxyglutamic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10052364B2 - Osteocalcin as a treatment for cognitive disorders - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abcepta.com [abcepta.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chempep.com [chempep.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. gilson.com [gilson.com]

Osteocalcin (7-19) (human) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Osteocalcin (B1147995) (7-19) peptide fragment, including its physicochemical properties, biological context, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of bone biology, endocrinology, and drug discovery.

Core Concepts

Human Osteocalcin, also known as Bone Gla Protein (BGP), is a 49-amino acid, vitamin K-dependent protein synthesized and secreted by osteoblasts. It is the most abundant non-collagenous protein in the bone matrix. The (7-19) fragment of human Osteocalcin is a synthetically accessible peptide that is frequently utilized in immunological assays and for research purposes.

Physicochemical Properties

The molecular weight and formula of the Osteocalcin (7-19) fragment are dependent on the post-translational modification of the glutamic acid residue at position 17. In its unmodified form, it contains a standard glutamic acid (Glu). However, this residue can be carboxylated to form gamma-carboxyglutamic acid (Gla), a modification that is crucial for the biological activity of the full-length protein.

| Property | Unmodified Osteocalcin (7-19) (with Glu) | Gamma-carboxylated Osteocalcin (7-19) (with Gla) |

| Molecular Formula | C65H98N16O19[1][2] | C66H98N16O21 |

| Molecular Weight | ~1407.6 g/mol [1][3] | ~1451.6 g/mol |

| Amino Acid Sequence | Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu -Pro-Arg | Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Gla -Pro-Arg |

| One-Letter Sequence | GAPVPYPDPLEPR[1] | GAPVPYPDPLXPR (where X is Gla) |

Biological Significance and Signaling Pathways

While the Osteocalcin (7-19) fragment is primarily used as a synthetic peptide for technical applications such as antibody production, the biological activity of the full-length osteocalcin protein is extensive and of significant interest to researchers. Uncarboxylated osteocalcin, in particular, functions as a hormone with pleiotropic effects on various metabolic processes.

The primary receptor for osteocalcin is the G protein-coupled receptor, GPRC6A. The binding of uncarboxylated osteocalcin to GPRC6A initiates a cascade of downstream signaling events that influence insulin (B600854) secretion, testosterone (B1683101) production, and cognitive function.

Experimental Protocols & Workflows

The Osteocalcin (7-19) fragment is a valuable tool in the development of immunoassays for the detection and quantification of human osteocalcin. Below is a generalized workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common application for this peptide.

Representative Protocol: Human Osteocalcin Sandwich ELISA

This protocol is a representative example of a sandwich ELISA for the quantification of human osteocalcin in serum or plasma.

Materials:

-

96-well microplate coated with a capture antibody specific for human Osteocalcin.

-

Human Osteocalcin standard (for standard curve).

-

Biotinylated detection antibody specific for human Osteocalcin.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Assay Diluent (e.g., PBS with 1% BSA).

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

-

Stop Solution (e.g., 2N H2SO4).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Calibrated pipettes and multichannel pipettes.

-

Plate shaker.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the specific ELISA kit manufacturer.

-

Add Standards and Samples: Add 100 µL of each standard, control, and sample to the appropriate wells. It is recommended to run all in duplicate.

-

Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer per well. Ensure complete removal of liquid at each step.

-

Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 4.

-

Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.

-

Incubation: Cover the plate and incubate for 45 minutes at room temperature.

-

Washing: Repeat the wash step as in step 4.

-

Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Read Absorbance: Read the absorbance of each well at 450 nm immediately.

-

Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Plot a standard curve of the mean absorbance for each standard concentration on the y-axis versus the concentration on the x-axis. Use the standard curve to determine the concentration of Osteocalcin in the samples.

Quantitative Data

The Osteocalcin (7-19) fragment is instrumental in the development and validation of immunoassays. The following table summarizes typical performance characteristics of a commercially available human Osteocalcin ELISA kit.

| Parameter | Typical Value |

| Assay Range | 0.234 - 15 ng/mL |

| Sensitivity | 0.141 ng/mL |

| Sample Type | Serum, Plasma, Cell Culture Supernatants |

| Specificity | Specific for human Osteocalcin with no significant cross-reactivity with other analogues |

| Intra-Assay CV | < 10% |

| Inter-Assay CV | < 12% |

Note: These values are representative and may vary between different ELISA kits and manufacturers.

References

A Technical Guide to the Solubility and Stability of Lyophilized Human Osteocalcin (7-19)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical parameters governing the solubility and stability of lyophilized human Osteocalcin (7-19), a significant peptide fragment in bone metabolism research. Understanding these characteristics is paramount for ensuring experimental accuracy, reproducibility, and the development of potential therapeutics.

Introduction to Osteocalcin (7-19)

Osteocalcin is the most abundant non-collagenous protein in bone, synthesized by osteoblasts.[1][2] The human Osteocalcin (7-19) fragment, with the sequence NH2-GAPVPYPDPLEPR-COOH, is a specific region of this protein.[3] Lyophilization, or freeze-drying, is a common method to preserve peptides like Osteocalcin (7-19), enhancing their shelf-life by removing water and minimizing degradation.[3] However, proper reconstitution and storage of the lyophilized powder are crucial to maintain its biological activity.

Solubility of Lyophilized Osteocalcin (7-19)

The solubility of a peptide is primarily determined by its amino acid composition, including polarity, hydrophobicity, and charge. While specific quantitative solubility data for human Osteocalcin (7-19) is not extensively published, general principles for peptide solubilization can be effectively applied.

General Reconstitution Protocol

It is always recommended to first attempt to dissolve a small aliquot of the peptide to determine the optimal solvent before reconstituting the entire sample.

Recommended Starting Solvents:

-

Sterile, distilled water: This is the first choice for most peptides.

-

Aqueous buffers (e.g., phosphate-buffered saline - PBS): Buffers at a neutral pH can aid solubility and maintain physiological conditions.

If solubility is limited, consider the following:

-

Acidic solutions: For basic peptides, adding a small amount of dilute acetic acid or trifluoroacetic acid (TFA) can improve solubility.

-

Basic solutions: For acidic peptides, a dilute solution of ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate may be effective.

-

Organic solvents: For highly hydrophobic peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

A general workflow for reconstitution is outlined below:

Caption: General workflow for reconstituting lyophilized peptides.

Quantitative Solubility Data

As of this writing, specific solubility limits (e.g., mg/mL) for human Osteocalcin (7-19) in various solvents are not publicly available. Researchers should empirically determine the solubility for their specific application and concentration requirements. A summary of recommended solvents based on general peptide characteristics is provided in the table below.

| Solvent Type | Examples | When to Use |

| Aqueous | Sterile distilled H₂O, PBS | First choice for most peptides. |

| Acidic Buffers | 10% Acetic Acid | For basic peptides that are insoluble in water. |

| Basic Buffers | 0.1 M Ammonium Bicarbonate | For acidic peptides that are insoluble in water. |

| Organic Solvents | DMSO, Acetonitrile (ACN) | For very hydrophobic peptides. Use minimal amount. |

Stability of Lyophilized Osteocalcin (7-19)

Lyophilization significantly enhances the stability of peptides. However, proper storage is crucial to prevent degradation over time.

Storage Recommendations

For optimal stability, lyophilized Osteocalcin (7-19) should be stored under the following conditions:

| Storage Condition | Lyophilized Peptide | Reconstituted Solution |

| Long-term | -20°C or -80°C[3] | -20°C (avoid repeated freeze-thaw cycles) |

| Short-term | 2-8°C (for up to 6 months)[3] | 2-8°C (for a few days) |

Key considerations for maintaining stability:

-

Temperature: Lower temperatures (-20°C or -80°C) are recommended for long-term storage of the lyophilized powder.

-

Moisture: Peptides are hygroscopic and should be protected from moisture. Vials should be tightly sealed and allowed to warm to room temperature before opening to prevent condensation.

-

Light: Protect from direct light, especially for peptides containing light-sensitive amino acids.

-

Oxidation: For peptides susceptible to oxidation, storing under an inert gas like nitrogen or argon can be beneficial.

Experimental Protocol for Assessing Stability

The stability of a reconstituted peptide solution can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). A typical workflow for a stability study is outlined below.

Caption: Workflow for a peptide stability study using HPLC.

A general Reverse-Phase HPLC (RP-HPLC) method for peptide analysis:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 214 nm or 280 nm.

-

Analysis: The percentage of intact peptide is determined by comparing the peak area at each time point to the initial (T=0) peak area.

Osteocalcin Signaling Pathway

Uncarboxylated Osteocalcin acts as a hormone, and its signaling is primarily mediated through the G protein-coupled receptor GPRC6A.[4][5][6][7] This interaction triggers downstream signaling cascades that influence various physiological processes, including insulin (B600854) secretion and cell proliferation.

Caption: Simplified Osteocalcin signaling via the GPRC6A receptor.

Conclusion

The successful use of lyophilized human Osteocalcin (7-19) in research and development hinges on its proper handling, reconstitution, and storage. While specific quantitative data on its solubility and stability are limited, adherence to the general principles and protocols outlined in this guide will help ensure the integrity and biological activity of the peptide. Empirical testing and optimization of conditions for specific experimental setups are strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. scicompdf.se [scicompdf.se]

- 3. abcepta.com [abcepta.com]

- 4. GPRC6A Mediates Responses to Osteocalcin in β-Cells In Vitro and Pancreas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Explaining Divergent Observations Regarding Osteocalcin/GPRC6A Endocrine Signaling | Semantic Scholar [semanticscholar.org]

The Endocrine Role of Osteocalcin: A Technical Guide to the Full-Length Protein and Its Fragments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Osteocalcin (B1147995), a bone-derived protein with significant endocrine functions. The primary focus is on the well-characterized full-length Osteocalcin, its signaling pathways via the GPRC6A receptor, and the current understanding of its various circulating fragments, including the N-terminal fragment (7-19). While the biological activity of full-length, uncarboxylated Osteocalcin is extensively documented, the specific function of the Osteocalcin (7-19) fragment remains largely undefined in current scientific literature. This document summarizes the established knowledge and highlights areas for future investigation.

Full-Length Osteocalcin: A Multifunctional Hormone

Osteocalcin (OCN), also known as bone Gla protein (BGP), is a non-collagenous protein synthesized and secreted by osteoblasts.[1] While a portion of OCN is incorporated into the bone matrix, a fraction enters the bloodstream where it functions as a hormone, regulating a variety of metabolic processes.[2][3] Human OCN is a 49-amino acid protein.[1]

The function of Osteocalcin is critically dependent on its post-translational modification, specifically the vitamin K-dependent carboxylation of three glutamic acid residues (at positions 17, 21, and 24) to form γ-carboxyglutamic acid (Gla).[4]

-

Carboxylated Osteocalcin (cOCN): This form has a high affinity for the calcium ions in the bone's hydroxyapatite (B223615) mineral matrix. Its primary role is considered to be within the bone, regulating bone mineralization.[5]

-

Undercarboxylated Osteocalcin (ucOCN): This form has a lower affinity for the bone matrix and is preferentially released into the circulation.[5] It is the hormonally active form, exerting effects on various distal tissues.[6][7] ucOCN has been shown to improve glucose tolerance, enhance insulin (B600854) secretion and sensitivity, and regulate male fertility and muscle function.[8]

The hormonal effects of ucOCN are primarily mediated through the G protein-coupled receptor, family C, group 6, member A (GPRC6A).[3]

GPRC6A-Mediated Signaling of Full-Length Osteocalcin

GPRC6A is a versatile receptor activated by various ligands, including L-amino acids, cations, and undercarboxylated Osteocalcin.[9] The binding of ucOCN to GPRC6A initiates downstream signaling cascades that regulate cellular function in target tissues like the pancreas, muscle, and liver. The two primary pathways activated are the ERK and cAMP signaling pathways.

Activation of GPRC6A by ucOCN has been shown to stimulate ERK phosphorylation and cAMP accumulation in a dose-dependent manner. These pathways are crucial for mediating the protein's effects on insulin production, β-cell proliferation, and overall energy metabolism.[10]

Osteocalcin Fragmentation: The Case of OCN (7-19)

Full-length Osteocalcin undergoes proteolytic cleavage in vivo, resulting in a variety of circulating fragments. Mass spectrometry has identified over a dozen truncated forms in human serum.[11][12] These fragments can be generated during bone resorption or through catabolism in the bloodstream.[4]

One such fragment is Osteocalcin (7-19) , corresponding to the amino acid sequence GAPVPYPDPLEPR. This N-terminal-mid fragment has been identified and characterized primarily as an analytical tool:

-

Immunoassays: A monoclonal antibody (Mab 6H9) that specifically binds to the 7-19 residue sequence has been developed for use in ELISAs to measure urinary Osteocalcin fragments.[13]

-

Mass Spectrometry: The OCN (7-19) peptide has been used as a reference fragment in mass spectrometry fragmentation studies.

-

Research Reagents: Synthetic OCN (7-19) is commercially available for research purposes, often described as a peptide tag.[10][14]

Crucially, there is a lack of published data on the specific biological activity of the Osteocalcin (7-19) fragment. It is unknown whether it interacts with GPRC6A or any other receptor, or if it possesses any of the hormonal functions attributed to the full-length undercarboxylated protein. This stands in contrast to other fragments, such as a C-terminal hexapeptide, which has been computationally modeled to dock with GPRC6A and is hypothesized to be biologically active.

Quantitative Analysis of Full-Length Osteocalcin Activity

The dose-dependent effect of full-length Osteocalcin on GPRC6A-mediated signaling has been quantified in various studies. The tables below summarize representative data on ERK phosphorylation and cAMP accumulation in HEK-293 cells transfected with GPRC6A.

Table 1: Dose-Dependent Effect of Full-Length Osteocalcin on ERK Phosphorylation

| Osteocalcin Concentration (ng/mL) | Fold Increase in ERK Phosphorylation (Mean ± SEM) | Reference |

|---|---|---|

| 0 (Vehicle) | 1.0 ± 0.0 | |

| 5 | ~1.5 ± 0.2 | [10] |

| 10 | ~2.0 ± 0.3 | |

| 30 | ~3.5 ± 0.5 | [10] |

| 50 | ~4.5 ± 0.6 (EC50 ≈ 49.9 ng/mL) | |

| 60 | ~5.0 ± 0.7 | [10] |

| 100 | ~5.2 ± 0.8 | [6] |

Note: Data are approximate values synthesized from graphical representations in the cited literature for illustrative purposes.

Table 2: Dose-Dependent Effect of Full-Length Osteocalcin on cAMP Accumulation

| Osteocalcin Concentration (ng/mL) | Fold Increase in cAMP Accumulation (Mean ± SEM) | Reference |

|---|---|---|

| 0 (Vehicle) | 1.0 ± 0.0 | [6] |

| 10 | ~1.2 ± 0.1 | [6] |

| 50 | ~1.8 ± 0.2 | [6] |

| 60 | ~2.0 ± 0.3 | |

| 100 | ~2.5 ± 0.4 | [6] |

| 150 | ~2.8 ± 0.5 | [6] |

Note: Data are approximate values synthesized from graphical representations in the cited literature for illustrative purposes.

Key Experimental Protocols

Reproducible and quantitative assessment of Osteocalcin's function is essential. The following sections detail common experimental protocols.

Protocol: GPRC6A Activation Assay via ERK Phosphorylation

This protocol describes a method to quantify GPRC6A activation by measuring the phosphorylation of downstream ERK1/2 in a cell-based assay.

-

Cell Culture: Culture HEK-293 cells stably or transiently transfected with a GPRC6A expression vector in DMEM/F12 medium supplemented with 10% FBS. Use non-transfected HEK-293 cells as a negative control.

-

Cell Seeding: Seed 1 x 105 cells per well in 24-well plates and grow to 80-90% confluency.

-

Serum Starvation: To achieve quiescence and reduce basal signaling, wash cells and incubate overnight in serum-free DMEM/F12 medium containing 0.1% Bovine Serum Albumin (BSA).

-

Ligand Stimulation: Prepare various concentrations of full-length undercarboxylated Osteocalcin (e.g., 0, 10, 50, 100 ng/mL) in quiescent media. Treat the starved cells with the ligand solutions for 20 minutes at 37°C.

-

Cell Lysis: Aspirate the media and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Measure the concentration of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in the cell lysates using specific sandwich ELISA kits (e.g., Invitrogen, Cell Signaling Technology).

-

Data Analysis: Normalize the p-ERK concentration to the total ERK concentration for each sample. Express the results as a fold change relative to the vehicle-treated control.

Protocol: Quantification of Total Osteocalcin by Sandwich ELISA

This protocol provides a summary for a typical sandwich ELISA used to measure total Osteocalcin concentrations in serum or plasma.

-

Plate Preparation: Coat a 96-well microplate with a capture antibody specific for Osteocalcin. Incubate overnight and then block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.

-

Standard and Sample Addition: Prepare a standard curve using recombinant Osteocalcin of known concentrations. Add 100 µL of standards, controls, and appropriately diluted samples (e.g., serum, plasma) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection Antibody: Add 100 µL of a biotinylated or enzyme-conjugated detection antibody that recognizes a different epitope on the Osteocalcin molecule. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme/Substrate Reaction: If using an enzyme-conjugated antibody, add the appropriate substrate (e.g., TMB for HRP). If using a biotinylated antibody, first add Streptavidin-HRP, incubate for 20 minutes, wash, and then add the TMB substrate. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 50-100 µL of a stop solution (e.g., 2N H2SO4) to each well.

-

Read Plate: Measure the optical density at 450 nm using a microplate reader.

-

Calculation: Calculate the Osteocalcin concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The role of full-length, undercarboxylated Osteocalcin as a pleiotropic hormone is well-established, with a clear mechanism of action through the GPRC6A receptor and its downstream ERK and cAMP signaling pathways. This activity has significant implications for glucose homeostasis, energy metabolism, and other physiological processes, making it a compelling area for therapeutic development.

In contrast, the biological landscape of Osteocalcin fragments is far less understood. While numerous fragments, including Osteocalcin (7-19), are known to exist in circulation, their functional roles remain largely uncharacterized. The available evidence identifies OCN (7-19) as a valuable analyte for immunoassays but provides no indication of its biological activity.

Future research should focus on systematically characterizing the functional effects of the most abundant Osteocalcin fragments. Key questions include:

-

Does the Osteocalcin (7-19) fragment, or any other N-terminal fragment, bind to GPRC6A or other receptors?

-

Do these fragments act as agonists, antagonists, or allosteric modulators of full-length Osteocalcin signaling?

-

What are the specific proteases responsible for Osteocalcin cleavage in vivo, and how is this process regulated?

Answering these questions will provide a more complete picture of Osteocalcin biology and may uncover novel regulatory mechanisms and therapeutic targets within the bone-derived endocrine system.

References

- 1. Frontiers | Osteocalcin—A Versatile Bone-Derived Hormone [frontiersin.org]

- 2. US10052364B2 - Osteocalcin as a treatment for cognitive disorders - Google Patents [patents.google.com]

- 3. Frontiers | Sclerostin and Osteocalcin: Candidate Bone-Produced Hormones [frontiersin.org]

- 4. Osteocalcin: A bone protein with multiple endocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Osteocalcin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. osteocalcin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. Gamma-Carboxylation and Fragmentation of Osteocalcin in Human Serum Defined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. abcepta.com [abcepta.com]

The Role of Osteocalcin (7-19) in Bone Mineralization: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct role of the specific human Osteocalcin (B1147995) (7-19) fragment in bone mineralization is not well-established in the current scientific literature. This guide summarizes the known functions of full-length osteocalcin and its other fragments in bone metabolism as a basis for understanding the potential, yet unproven, roles of the 7-19 fragment. The information presented herein is intended to highlight areas for future research.

Introduction

Osteocalcin, a non-collagenous protein synthesized by osteoblasts, is a key regulator of bone metabolism.[1][2][3] While the functions of full-length osteocalcin and its carboxylated and uncarboxylated forms have been extensively studied, the specific roles of its various fragments are less understood. The human Osteocalcin (7-19) fragment, a synthetic peptide, has been utilized in applications such as epitope mapping for monoclonal antibodies. However, its direct involvement in the intricate process of bone mineralization remains an area of active investigation. This technical guide provides a comprehensive overview of what is known about osteocalcin's role in bone mineralization, offering a framework for exploring the potential functions of the 7-19 fragment.

The Broader Context: Osteocalcin and Bone Mineralization

Full-length osteocalcin is recognized for its critical role in the final stages of bone formation. It is involved in the maturation of mineral species and the proper alignment of hydroxyapatite (B223615) crystals, the primary mineral component of bone.[4][5][6] The protein's gamma-carboxyglutamic acid (Gla) residues are crucial for its high affinity for calcium ions and hydroxyapatite.[3][4] While initially thought to be a promoter of mineralization, some studies have suggested that osteocalcin may also regulate the size and shape of mineral crystals, preventing excessive mineralization.

During bone resorption, osteocalcin is released from the bone matrix as both intact molecules and various fragments.[7][8] These circulating fragments, including N-terminal and mid-fragments, are often used as biomarkers for bone turnover.[9][10][11]

Potential Roles of Osteocalcin (7-19) in Bone Mineralization: Avenues for Research

Given the limited direct evidence, the function of the Osteocalcin (7-19) fragment in bone mineralization can be hypothesized based on the known activities of the full-length protein and other fragments.

Interaction with Osteoblasts

Synthetic peptides have been shown to influence osteoblast adhesion, a critical initial step in bone formation.[12] Future research could investigate whether the Osteocalcin (7-19) fragment can modulate osteoblast proliferation, differentiation, and the expression of key osteogenic markers such as alkaline phosphatase (ALP) and Runx2.

Signaling Pathways